3-amino-1-(4-phenoxyphenyl)urea
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Overview
Description
3-amino-1-(4-phenoxyphenyl)urea is an organic compound with the molecular formula C13H13N3O2 It is a derivative of urea, characterized by the presence of an amino group and a phenoxyphenyl group attached to the urea backbone
Mechanism of Action
Target of Action
N-(4-phenoxyphenyl)-1-hydrazinecarboxamide, also known as 3-amino-1-(4-phenoxyphenyl)urea, primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is essential for the growth and spread of cancer cells .
Mode of Action
It’s suggested that it may inhibit the function of vegfr2, thereby disrupting the angiogenesis process . This disruption can lead to a decrease in the supply of oxygen and nutrients to the cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
N-(4-phenoxyphenyl)-1-hydrazinecarboxamide affects the angiogenesis pathway by targeting VEGFR2 . The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is crucial for angiogenesis. This disruption can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound
Result of Action
The molecular and cellular effects of N-(4-phenoxyphenyl)-1-hydrazinecarboxamide’s action primarily involve the inhibition of angiogenesis . By targeting VEGFR2, it disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the cancer cells. This can result in the inhibition of tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-phenoxyphenyl)urea typically involves the reaction of an amine with a carbamate derivative. One efficient method involves the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to yield the desired urea compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted urea compounds.
Scientific Research Applications
3-amino-1-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-1-(4-phenoxyphenyl)urea include:
N-phenylurea: A simpler urea derivative with a phenyl group.
4-phenoxyphenylurea: A compound with a phenoxyphenyl group but lacking the amino group.
Benzylurea: A urea derivative with a benzyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a phenoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-amino-3-(4-phenoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-13(17)15-10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWAERQEVKDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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